molecular formula C6H8O5 B14384971 2-(2-Hydroxyethyl)but-2-enedioic acid CAS No. 87978-69-6

2-(2-Hydroxyethyl)but-2-enedioic acid

Cat. No.: B14384971
CAS No.: 87978-69-6
M. Wt: 160.12 g/mol
InChI Key: SZYKRTFCPGRTOA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)but-2-enedioic acid is an organic compound with the molecular formula C6H8O5 It is a dicarboxylic acid derivative, characterized by the presence of two carboxyl groups and a hydroxyethyl group attached to a butenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)but-2-enedioic acid can be achieved through several methods. One common approach involves the reaction of maleic anhydride with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as esterification, hydrolysis, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group, resulting in the formation of a tricarboxylic acid.

    Reduction: The double bond in the butenedioic acid backbone can be reduced to form a saturated dicarboxylic acid.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or alcohols can react with the hydroxyethyl group under mild conditions to form substituted products.

Major Products Formed

    Oxidation: Tricarboxylic acids.

    Reduction: Saturated dicarboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)but-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions involving dicarboxylic acids.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)but-2-enedioic acid involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxyl groups can undergo ionization, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid:

    2-Hydroxybut-2-enedioic acid: Similar structure but may have different substituents or stereochemistry.

Uniqueness

2-(2-Hydroxyethyl)but-2-enedioic acid is unique due to the presence of both hydroxyethyl and dicarboxylic acid functional groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler dicarboxylic acids.

Properties

CAS No.

87978-69-6

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

2-(2-hydroxyethyl)but-2-enedioic acid

InChI

InChI=1S/C6H8O5/c7-2-1-4(6(10)11)3-5(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)

InChI Key

SZYKRTFCPGRTOA-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(=CC(=O)O)C(=O)O

Origin of Product

United States

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